4-Bromo-n-isopropylamphetamine hydrochloride

Vue d'ensemble

Description

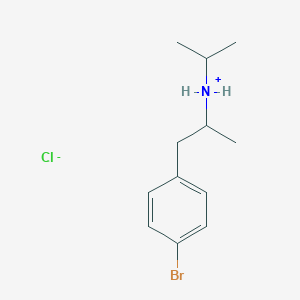

4-Bromo-n-isopropylamphetamine hydrochloride is a chemical compound that belongs to the class of substituted amphetamines It is characterized by the presence of a bromine atom at the fourth position of the phenyl ring and an isopropyl group attached to the nitrogen atom of the amphetamine structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-n-isopropylamphetamine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of n-isopropylamphetamine using bromine or a brominating agent such as N-bromosuccinimide. The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure selective bromination at the para position of the phenyl ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography to obtain the pure compound. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Bromo-n-isopropylamphetamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amines or alcohols.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide in dimethylformamide.

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of azides or nitriles.

Applications De Recherche Scientifique

Pharmacological Research

4-Bromo-n-isopropylamphetamine hydrochloride has been primarily studied for its effects on neurotransmitter systems. As a para-substituted amphetamine, it acts as a monoamine releasing agent, influencing the release of dopamine, norepinephrine, and serotonin. This action makes it relevant in:

- Neurotoxicity Studies : The compound exhibits neurotoxic properties, leading to long-term depletion of monoamines in animal models. Such studies are crucial for understanding the risks associated with amphetamine derivatives and their impact on brain health .

- Behavioral Pharmacology : Research has shown that compounds like 4-Bromo-n-isopropylamphetamine can affect locomotor activity and reward pathways in animal models, making them useful for studying addiction mechanisms and potential therapeutic interventions .

Synthetic Chemistry

The synthesis of this compound involves several methods that highlight its utility in organic chemistry:

- Bromination Reactions : The compound can be synthesized through bromination of n-isopropylamphetamine using various brominating agents. This process is significant for developing new synthetic routes for similar compounds with varied substituents .

- Analytical Chemistry : Techniques such as HPLC (High-Performance Liquid Chromatography) and LC-MS (Liquid Chromatography-Mass Spectrometry) are employed to analyze the purity and composition of synthesized samples, which is essential for both academic research and pharmaceutical development .

Case Study 1: Neurotoxicity Assessment

A study conducted on rodents assessed the neurotoxic effects of this compound. The findings indicated significant depletion of serotonin levels in the brain following administration, suggesting potential risks associated with recreational use and highlighting the need for further toxicological evaluations .

Case Study 2: Behavioral Impact Analysis

In behavioral pharmacology research, the administration of this compound was linked to increased locomotion in mice, indicative of stimulant effects. This aligns with findings from other amphetamines, reinforcing its potential role in addiction studies and therapeutic applications for attention disorders .

Mécanisme D'action

The mechanism of action of 4-Bromo-n-isopropylamphetamine hydrochloride involves its interaction with neurotransmitter systems in the brain. It is believed to act as a central nervous system stimulant by increasing the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. The compound may also inhibit the reuptake of these neurotransmitters, leading to increased synaptic concentrations and prolonged effects. The exact molecular targets and pathways involved are still under investigation.

Comparaison Avec Des Composés Similaires

4-Bromo-n-isopropylamphetamine hydrochloride can be compared with other substituted amphetamines such as:

4-Bromoamphetamine: Similar structure but lacks the isopropyl group.

4-Chloroamphetamine: Contains a chlorine atom instead of bromine.

4-Fluoroamphetamine: Contains a fluorine atom instead of bromine.

4-Iodoamphetamine: Contains an iodine atom instead of bromine.

Uniqueness: The presence of the isopropyl group in this compound distinguishes it from other substituted amphetamines, potentially leading to different pharmacological properties and applications.

Activité Biologique

4-Bromo-n-isopropylamphetamine hydrochloride (4-Br-IPA) is a synthetic compound belonging to the amphetamine class, which is known for its psychoactive properties. This article delves into its biological activity, focusing on pharmacodynamics, receptor interactions, neurotoxicity, and relevant case studies.

- IUPAC Name : 4-Bromo-N-isopropylamphetamine

- Molecular Formula : C11H16BrN

- Molar Mass : 246.16 g/mol

Pharmacodynamics

4-Br-IPA exhibits activity primarily through its interaction with various neurotransmitter systems. It has been shown to act as a substrate for monoamine transporters, influencing the levels of serotonin (5-HT), dopamine (DA), and norepinephrine (NE) in the brain.

Receptor Binding Affinity

Research indicates that 4-Br-IPA has a significant binding affinity for:

- 5-HT1C and 5-HT2 receptors : Similar affinities have been reported for both receptors, suggesting a potential for serotonergic effects comparable to other bromoamphetamine analogs .

- Dopamine Transporters : Its interaction with dopamine transporters may contribute to its stimulant properties.

Neurotoxicity

Studies have highlighted the neurotoxic potential of 4-Br-IPA, particularly in animal models. It has been observed to produce neurotoxic effects in specific brain regions, notably the raphe nucleus, leading to depletion of serotonin levels . The half-life of 4-Br-IPA in rat brains is approximately 5.7 hours, which is longer than many other amphetamines, indicating prolonged action and potential for toxicity .

Case Studies and Research Findings

Several studies have investigated the biological effects and safety profile of 4-Br-IPA:

- Animal Studies : In a comparative study of ring-substituted bromoamphetamines, it was found that 4-Br-IPA caused significant mydriasis and alterations in serotonin metabolism in rats. This aligns with findings from similar compounds like 4-fluoroamphetamine .

- Human Toxicology Reports : Cases of overdose involving bromoamphetamine derivatives have been documented, highlighting symptoms such as severe vasoconstriction and altered mental status. The pharmacological profile suggests that high doses can lead to serious cardiovascular effects due to its stimulant properties .

- Comparative Analysis with Other Amphetamines : A study comparing various substituted amphetamines indicated that while 4-Br-IPA shares some properties with well-known stimulants like MDMA, it also exhibits unique neurotoxic effects that warrant caution in use .

Table 1: Comparative Binding Affinity of Amphetamines

| Compound | 5-HT1C Affinity (Ki) | 5-HT2 Affinity (Ki) | Dopamine Transporter Affinity (Ki) |

|---|---|---|---|

| 4-Bromo-n-isopropylamphetamine | Moderate | Moderate | High |

| 4-Fluoroamphetamine | Low | Moderate | High |

| MDMA | Low | Low | Moderate |

Table 2: Neurotoxic Effects in Animal Models

| Compound | Brain Region Affected | Neurotoxic Outcomes |

|---|---|---|

| 4-Bromo-n-isopropylamphetamine | Raphe Nucleus | Serotonin depletion, mydriasis |

| 4-Fluoroamphetamine | N/A | No detectable neurotoxic effect |

| DOB | N/A | Vasoconstriction at high doses |

Propriétés

IUPAC Name |

1-(4-bromophenyl)-N-propan-2-ylpropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BrN.ClH/c1-9(2)14-10(3)8-11-4-6-12(13)7-5-11;/h4-7,9-10,14H,8H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVDPTMDJNCSWST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(C)CC1=CC=C(C=C1)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.